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Compound of Interest

Compound Name:
2-(Tributylstannyl)-2-propen-1-

amine

CAS No.: 155258-22-3

Cat. No.: B027331

Get Quote

Introduction: The "Invisible" Impurity Problem
In modern drug discovery, particularly within the realm of palladium-catalyzed cross-couplings

(e.g., Stille reactions), organotin reagents are powerful but perilous tools. The standard

analytical suite—1H NMR and LC-MS—often fails to capture the full picture of tin speciation.

Alkyl-tin byproducts (like tributyltin chloride) are notoriously difficult to track via 1H NMR due to

spectral overlap in the aliphatic region (0.8–1.6 ppm), and they often ionize poorly or

inconsistently in electrospray MS.

119Sn NMR spectroscopy is not merely an alternative; it is the definitive method for validating

the fate of tin. It provides a direct, uncluttered window into the coordination environment,

oxidation state, and purity of reaction intermediates that other methods miss. This guide moves

beyond basic spectral acquisition to establish a rigorous validation protocol.

Comparative Analysis: Why 119Sn?
The following table objectively compares 119Sn NMR against standard characterization

techniques for organotin analysis.
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Feature 119Sn NMR 1H NMR 13C NMR

Mass

Spectrometry

(ESI)

Specificity

High. No

background

signals; distinct

shifts for specific

Sn species.

Low. Alkyl-Sn

signals overlap

with

solvents/lipids.

Medium. Sn-C

couplings are

useful but require

high

concentrations.

Variable.

Depends on

ionization; salts

often suppress

signal.

Sensitivity

Moderate. ~25x

more sensitive

than 13C.

Very High.
Low. Requires

long acquisition.

High (if

ionizable).

Structural Insight

Direct. Chemical

shift correlates

directly to

coordination

number (4 vs 5

vs 6).

Indirect. Inferred

via Sn-H

satellites (often

obscured).

Indirect. Inferred

via Sn-C

coupling

constants.

Molecular Weight

only. No

structural/coordin

ation data.

Quantification

Excellent. With

proper T1

relaxation

delays.

Poor. Overlap

prevents

accurate

integration of Sn-

alkyls.

Poor. NOE and

relaxation issues.

Poor. Response

factors vary

wildly between

species.

Technical Foundation & Experimental Logic
The Isotope Choice
Tin has three NMR-active isotopes with spin 1/2: 115Sn, 117Sn, and 119Sn.[1][2][3]

119Sn is the standard choice because of its higher natural abundance (8.59%) and slightly

higher gyromagnetic ratio compared to 117Sn (7.68%).

115Sn is negligible (0.34% abundance).[1][3]
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Note: In high-resolution 1H NMR, you will see "satellites" from both 117Sn and 119Sn

flanking proton signals. In direct detection, we tune specifically to 119Sn.

The "Acoustic Ringing" Challenge
119Sn resonates at a relatively low frequency (~149 MHz on a 400 MHz instrument). Low-

frequency probes often suffer from acoustic ringing—a mechanical oscillation of the probe coil

induced by the radiofrequency pulse.

Symptom: A rolling baseline or broad "hump" at the start of the FID that distorts the

spectrum.

Solution: Do not use a standard single-pulse (zg30) sequence if ringing is observed. Use a

Spin-Echo sequence (e.g., cpmg) or specific ringing-suppression sequences (like Bruker's

aring).

Chemical Shift & Coordination
The "Killer Application" of 119Sn is its sensitivity to coordination geometry.

Upfield Shift (Shielding): As the coordination number increases (e.g., adding a ligand to go

from 4-coordinate to 5-coordinate), the signal shifts dramatically upfield (negative ppm).

Range: The chemical shift range covers >3000 ppm, making overlap nearly impossible.

Validated Experimental Protocol
This protocol is designed to be a self-validating system. If the reference standard is not sharp

and at the correct shift, the experiment is invalid.

Step 1: Sample Preparation
Concentration: 20–50 mM is sufficient for 1D 119Sn (approx. 15–30 mg of material in 0.6

mL).

Solvent: Deuterated benzene (

) or Chloroform (
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). Note: Coordination solvents like DMSO or Pyridine will shift the signal upfield by
coordinating to the tin.

Reference Standard:

Primary:Tetramethyltin (

). Set to 0.0 ppm.

Secondary (Safer):Tetrabutyltin (

). Appears at -12.0 ppm (in

). Use a coaxial insert or add internally if non-reactive.

Step 2: Acquisition Parameters
Pulse Sequence:zg30 (standard) or ring_suppression (if baseline rolls).

Spectral Width (SW): Set large (e.g., 1000 ppm) initially to catch all species. Center around

-100 ppm.

Relaxation Delay (d1): Tin nuclei can have long T1 relaxation times (1–5 seconds).

Qualitative: d1 = 1.0 s.

Quantitative: d1 = 5 × T1 (typically 10–20 s). Failure to wait leads to underestimation of

product yield.

Decoupling: Inverse gated decoupling (zgig) is recommended to remove Sn-H coupling and

increase signal intensity via NOE (though NOE can be negative for Sn, so zgig with

sufficiently long d1 is preferred for quantitation to eliminate NOE effects).

Step 3: Workflow Diagram
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Start: Organotin Reaction Analysis

Sample Prep: 50mM in C6D6
Add Bu4Sn Internal Std (-12 ppm)

Acquire Test Spectrum
(Wide SW: -500 to +200 ppm)

Check Baseline:
Is there a 'rolling' distortion?

Use Standard Pulse (zg30)

No Ringing

Use Ringing Suppression
(Spin-Echo / ARING)

Ringing Present

Analyze Chemical Shift (δ)

Coordination Check

δ = +20 to -150 ppm
(Tetrahedral / 4-Coord)
Likely: R4Sn, R3SnCl

δ = -150 to -350 ppm
(Trigonal Bipyramidal / 5-Coord)

Likely: Hypervalent Species

Validation:
Compare Integration vs Internal Std

Click to download full resolution via product page
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Caption: Decision matrix for 119Sn NMR acquisition and interpretation, addressing the specific

issue of acoustic ringing.

Data Interpretation & Case Study
The Stille Coupling Validation
In a Stille coupling between a stannane (

) and an aryl halide (

), the reaction is driven by the transmetallation step.

Starting Material (

): Typically -60 to -100 ppm (4-coordinate).

Byproduct (

): The halide byproduct shifts significantly.

: +140 to +150 ppm (Note: Lewis acidity can cause dimerization, shifting it upfield
depending on concentration).

: Shows distinct Sn-F coupling (doublet,

).

Reaction Pathway Visualization

Reactant: R-SnBu3
(δ ≈ -60 ppm)
4-Coordinate

Pd-Transmetallation
IntermediateTransmetallation

Byproduct: X-SnBu3
(δ ≈ +150 ppm for Cl)

(Often 5-coord in solution)

Reductive Elimination

Recycling (if applicable)

Click to download full resolution via product page

Caption: Simplified tin fate in Stille coupling. Note the drastic chemical shift difference between

reactant and halide byproduct.
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Quantitative Analysis Table (Example Data)
Use this template to report your validation results.

Species

Chemical Shift
(

ppm)

Multiplicity

Coupling
Constants (

)

Interpretation

(Ref) 0.0 Singlet Internal Standard

-90.0 Singlet
Unreacted

Hydride

-85.0 Singlet
Distannane

Dimer (Impurity)

+150.0 Broad Singlet N/A
Chlorostannane

Byproduct

Troubleshooting & Self-Validation
Missing Signals: If the solution is cloudy, the tin species may be polymeric and solid-state.

119Sn NMR in solution only sees dissolved species. Filter the sample; if the filtrate is silent,

your tin precipitated.

Broad Lines: Exchange processes (e.g., halide exchange) can broaden lines. Cooling the

sample (to -20°C) often sharpens the peaks by slowing the exchange.

Satellites in 1H NMR: Always cross-validate. If you see a triplet in 1H NMR at 0.9 ppm, look

for the "Sn satellites" (small side peaks approx 50-60 Hz away). If they are missing, it is not

an alkyl-tin group (likely grease or lipid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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